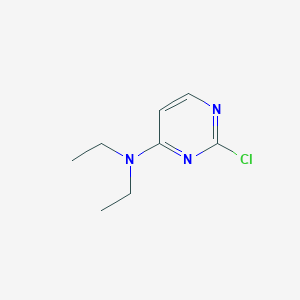

2-Chloro-4-(diethylamino)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

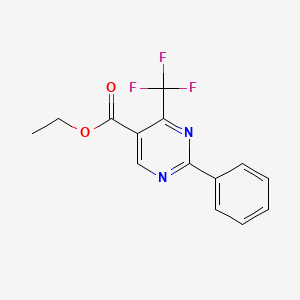

2-Chloro-4-(diethylamino)pyrimidine is a chemical compound with the CAS Number: 62968-41-6 . It has a molecular weight of 185.66 . The IUPAC name for this compound is N-(2-chloro-4-pyrimidinyl)-N,N-diethylamine . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form of this compound can range from a colorless to yellow liquid, semi-solid, or solid .

Synthesis Analysis

The synthesis of new pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . The process involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12ClN3/c1-3-12(4-2)7-5-6-10-8(9)11-7/h5-6H,3-4H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid, semi-solid, or solid . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

1. Antiviral and Antimicrobial Activities

2-Chloro-4-(diethylamino)pyrimidine derivatives have shown promising results in antiviral and antimicrobial research. Studies have found that these compounds can inhibit the growth of certain viruses and bacteria, making them potential candidates for developing new antiviral and antimicrobial agents. For instance, some derivatives have been effective against human cytomegalovirus and herpes simplex type 1, while others have exhibited antimicrobial activities against a range of pathogens (Pudlo et al., 1990), (El-Agrody et al., 2011).

2. Agricultural Applications

In the agricultural sector, certain derivatives of this compound have been explored for their potential as herbicides and fungicides. These compounds may offer a new approach to controlling harmful pests and diseases in crops. For example, some derivatives have shown significant herbicidal activity and could be used to develop new types of crop protection agents (Wu et al., 2022).

3. Chemical Synthesis and Structural Insights

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its versatile nature allows for the creation of novel compounds with potential applications in different fields. Research in this area has provided valuable insights into the structure and properties of these new compounds, contributing to the broader understanding of heterocyclic chemistry (Craciun et al., 1998), (Travin & Magidson, 1967).

4. Analytical Chemistry and Molecular Studies

In analytical chemistry and molecular studies, this compound derivatives have been used to study interactions with other molecules. For instance, its interaction with nucleotides has been explored, providing insights into the molecular mechanisms of certain reactions and interactions (Sternglanz et al., 1969).

5. Potential Pharmaceutical Applications

While excluding specific drug use, dosage, and side effects, it's noteworthy that this compound derivatives have been investigated for their potential in pharmaceutical applications. These studies mainly focus on the synthesis of new compounds that might possess therapeutic properties, such as analgesic, anti-inflammatory, and other pharmacological activities (Chhabria et al., 2011).

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to have a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Mode of Action

It is known that pyrimidines, which are integral parts of dna and rna, impart diverse pharmacological properties . The electron-donating nature of the diethylamino group may influence the compound’s reactivity .

Biochemical Pathways

Pyrimidine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature and the presence of other reactive species .

Safety and Hazards

Future Directions

While the specific future directions for 2-Chloro-4-(diethylamino)pyrimidine are not mentioned in the search results, it’s worth noting that pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines , suggesting potential future research directions in this area.

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

Pyrimidine derivatives can interact with various transporters or binding proteins .

properties

IUPAC Name |

2-chloro-N,N-diethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-12(4-2)7-5-6-10-8(9)11-7/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBXLOODPFVVJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62968-41-6 |

Source

|

| Record name | 2-chloro-4-(diethylamino)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2829969.png)

![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B2829971.png)